2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole
CAS No.: 339277-19-9
Cat. No.: VC4579343
Molecular Formula: C29H32N2S
Molecular Weight: 440.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339277-19-9 |
|---|---|
| Molecular Formula | C29H32N2S |
| Molecular Weight | 440.65 |
| IUPAC Name | 2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |
| Standard InChI | InChI=1S/C29H32N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3 |
| Standard InChI Key | IOSATAMHRDAYJX-UHFFFAOYSA-N |
| SMILES | CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole is a complex organic compound featuring an imidazole ring, a propyl group, and a tert-butyl benzyl sulfanyl moiety. This compound is of interest in various scientific fields due to its unique combination of functional groups.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
Formation of the Imidazole Ring
The imidazole ring can be formed through the condensation reaction involving glyoxal or similar precursors with ammonia or other nitrogen sources.
Substituents such as the propynl (or proply in this case), phenylic groups can be introduced via various coupling reactions like Sonogashira for alkynes or direct alkylation methods for alkane chains.
Attachment of the Sulfanyl Group
This involves nucleophilic substitution reactions where a thiolate reacts with an appropriate halide precursor to form the desired sulfanyl linkage.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation
The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction
Under specific conditions, reduction may lead to dihydroimidazoles.
Substitution Reactions
Propynl (or proply) groups may participate in nucleophilic substitutions forming various derivatives.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions |
|---|---|
| Oxidation | Hydrogen peroxide |
| - | - - |
| - | - - |
| - | - - |
Major Products Formed
Oxidation yields sulfoxides/sulfones; reduction gives dihydroimidazoles; substitution leads to diverse derivatives based on reactants used.
Scientific Research Applications
This compound has applications across chemistry, biology, medicine:
-
Chemistry: Used as building blocks for more complex molecules.
-
Biology: Investigated for enzyme inhibition/modulation potential.
-
Medicine: Explored for therapeutic properties including anti-inflammatory effects.
Its unique structure allows interaction with specific biological targets influencing activity pathways relevant to these fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume